Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation of this compound involved the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone can be represented by the SMILES stringCC(C)(C)C1=CC=C(C=C1)C(N2CCCCCC2)=O
. The InChI representation is 1S/C17H25NO/c1-17(2,3)15-10-8-14(9-11-15)16(19)18-12-6-4-5-7-13-18/h8-11H,4-7,12-13H2,1-3H3
.
Scientific Research Applications
Molecular Identification and Analysis
In a study focusing on the identification of unregulated drugs, a compound closely related to Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone, identified as the azepane isomer of AM-2233, was isolated and characterized using various spectroscopic methods. This research highlights the importance of molecular identification techniques in forensic toxicology for detecting designer drugs in commercial products (Nakajima et al., 2012).
Organic Synthesis and Chemical Reactions
The synthesis of azepine compounds, including those structurally related to this compound, involves complex organic reactions. For instance, the thermolysis of aryl azides has been employed to produce various azepine derivatives, showcasing the diverse synthetic routes and the potential for creating novel organic compounds with unique properties (Ohba et al., 1986).
Luminescence and Material Science
A donor-acceptor molecule related to this compound exhibited unique luminescent properties, such as delayed fluorescence and room-temperature phosphorescence. This demonstrates the potential application of such compounds in material science, particularly in the development of organic luminescent materials (Wen et al., 2021).
Novel Molecular Structures and Reactions
Research into the multicomponent reactions involving amino acids and azepine derivatives has led to the discovery of unprecedented molecular structures. Such studies contribute to the understanding of complex organic reaction mechanisms and the synthesis of novel compounds with potentially valuable chemical properties (Yang et al., 2015).
Mechanism of Action
Target of Action
The primary target of Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone, also known as 1-(1,5-diphenyl-1H-pyrazole-4-carbonyl)azepane, is the 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation and is a part of the mitochondrial ribonuclease P .
Mode of Action
This interaction could potentially alter the function of the enzyme, affecting the biochemical pathways it is involved in .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial tRNA maturation pathway
Properties
IUPAC Name |
azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(24-15-9-1-2-10-16-24)20-17-23-25(19-13-7-4-8-14-19)21(20)18-11-5-3-6-12-18/h3-8,11-14,17H,1-2,9-10,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKUFLUKAZECPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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